3-Chloro-2-fluoro-4-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI Key |
MYJPKEKEPGHLPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 3 Chloro 2 Fluoro 4 Methoxypyridine and Its Analogues
Nucleophilic and Electrophilic Substitution Chemistry
Distinctive Reactivity of Halogen Atoms (Chlorine vs. Fluorine) under Nucleophilic Aromatic Substitution Conditions
In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical factor influencing reactivity. For halopyridines, the reactivity order is typically F > Cl > Br > I when the reaction proceeds through a rate-controlling addition of the nucleophile. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.
However, in the case of substituted N-methylpyridinium ions reacting with piperidine (B6355638) in methanol, a different reactivity order is observed: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This deviation from the typical "element effect" is because the rate-determining step is not the initial nucleophilic addition but rather the deprotonation of the addition intermediate. nih.gov For leaving groups like chlorine, bromine, and iodine, the departure of the halide is concerted with deprotonation (E2 mechanism). For poorer leaving groups such as fluoride (B91410), the departure is subsequent to deprotonation in a rapid step (E1cB-like mechanism). nih.gov
In di- and trihalopyridines, the position of the halogen atoms significantly impacts which one is substituted. For instance, 2,4-difluoropyridine (B1303125) and 2,4,6-trifluoropyridine (B32590) undergo nucleophilic substitution preferentially at the 4-position. researchgate.net This selectivity can be altered by introducing bulky substituents. For example, placing a trialkylsilyl group at the C-3 or C-5 position of 2,4-dihalopyridines or 2,4,6-trihalopyridines directs nucleophilic substitution to the 6- or 2-position, respectively. researchgate.net This is because the bulky silyl (B83357) group sterically hinders the departure of the adjacent halogen atom.
In the specific context of 3-chloro-2-fluoro-4-methoxypyridine, the fluorine at the 2-position and the chlorine at the 3-position present a scenario where both electronic and steric factors come into play. The electron-withdrawing nature of the pyridine (B92270) nitrogen activates the 2- and 4-positions towards nucleophilic attack. The methoxy (B1213986) group at the 4-position is also an important factor in directing reactivity.
Electronic and Steric Effects on Reaction Outcomes in Halogenated Methoxypyridines
The outcome of nucleophilic substitution reactions in halogenated methoxypyridines is a delicate interplay of electronic and steric effects. The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).
In molecules like this compound, the methoxy group at C4 is an electron-donating group, which can influence the regioselectivity of nucleophilic attack. Steric hindrance also plays a crucial role. For instance, in 2- and 3-substituted pyridines, steric interactions can be more pronounced during the departure of the leaving group, affecting the reactivity of different isomers. nih.gov Computational studies have shown that in the displacement of a phosphine (B1218219) group from a pyridinium (B92312) salt, steric interactions between the departing phosphine and substituents on the pyridine ring are more significant for a 3-substituted isomer compared to a 2-substituted one. nih.gov
The nucleophilicity of the attacking species and the reaction conditions are also determining factors. For example, with pentafluoropyridine, the nucleophilic attack of hydroxybenzaldehydes under mild basic conditions occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, 3-hydroxybenzaldehyde (B18108) can act as an effective nucleophile to replace fluorine atoms at the C-2 and/or C-6 positions. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) Involving Halopyridines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules. libretexts.orgyoutube.com These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
For dihaloheteroarenes, the general rule is that the C-halide bond adjacent to a heteroatom is more reactive. nih.gov However, the choice of ligand on the palladium catalyst can invert this selectivity. nih.gov For example, in the cross-coupling of 2,4-dichloropyridines, using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote coupling at the C4 position with high selectivity. nih.gov This highlights the crucial role of the ligand in controlling the regioselectivity of the reaction. The solvent can also significantly influence the outcome of palladium-catalyzed cross-coupling reactions. rsc.org
The Suzuki-Miyaura reaction follows a catalytic cycle that generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide, inserting itself into the carbon-halogen bond to form a Pd(II) complex. youtube.comyoutube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com
The scope of Suzuki-Miyaura coupling is broad, and it is compatible with a wide range of functional groups. youtube.com
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) species. youtube.comyoutube.com |
| Transmetalation | The organic group from the organoboron compound is transferred to the palladium center. libretexts.orgyoutube.com |
| Reductive Elimination | The two organic groups on the palladium complex couple to form the desired product and regenerate the Pd(0) catalyst. youtube.comyoutube.com |
Mechanistic Insights into Oxidative Addition in Pyridine Cross-Coupling
The oxidative addition step is a critical part of the catalytic cycle in palladium-catalyzed cross-coupling reactions. The mechanism of oxidative addition can be influenced by the electronic nature of the palladium catalyst, which is determined by its ligands. nih.gov
Computational studies have shown that 12-electron and 14-electron Pd(0) complexes can favor different mechanisms for oxidative addition due to differences in the symmetry of their highest occupied molecular orbitals (HOMOs). nih.gov A 12-electron Pd(0) complex with a σ-symmetry HOMO is more sensitive to the electronic properties at individual sites of the dihaloheteroarene. In contrast, a 14-electron Pd(0) complex with a π-symmetry HOMO can interact with two atoms of the substrate simultaneously, making the reaction less dependent on the electronic properties of individual atoms and more influenced by factors like C-X bond strengths. nih.gov
The nature of the ligand can also influence whether the oxidative addition proceeds through a concerted or a stepwise mechanism. acs.org For instance, with a Pd(PMe3) catalyst, both a classic 3-centered concerted mechanism and a nucleophilic displacement mechanism have been identified. nih.gov In the concerted mechanism, the palladium interacts with both the ipso-carbon and the halogen simultaneously. In the nucleophilic displacement mechanism, the palladium interacts with the ipso- and ortho-carbons of the aromatic ring, with little interaction with the halogen. nih.gov
Rearrangement Processes in Halogenated and Methoxylated Pyridines
Rearrangement reactions can occur in halogenated and methoxylated pyridines, particularly under conditions that favor the formation of reactive intermediates. These rearrangements can lead to the migration of substituents around the pyridine ring.
One common type of rearrangement is a hydride shift, which can occur in reactions involving carbocation intermediates. masterorganicchemistry.com If a carbocation is formed on the pyridine ring or a side chain, a hydride ion (H-) from an adjacent carbon can migrate to the carbocation center, leading to the formation of a more stable carbocation. masterorganicchemistry.com This is often followed by a subsequent reaction to give the final product. masterorganicchemistry.com
Intramolecular Halogen Migration Phenomena
Intramolecular halogen migration, commonly known as the "halogen dance" reaction, is a base-catalyzed isomerization process where a halogen atom relocates to a different position on an aromatic or heteroaromatic ring. mdpi.comdigitellinc.com This rearrangement offers a powerful strategy for accessing substituted pyridines that are often difficult to obtain through conventional methods. mdpi.com The driving force for this transformation is typically the formation of a more stable carbanionic or metalated intermediate. mdpi.com
The mechanism generally initiates with the deprotonation of the pyridine ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group. mdpi.com For pyridine derivatives, the acidity of the ring protons is significantly influenced by the electronic effects of the substituents. In the case of pyridines bearing both labile (e.g., bromine, iodine) and non-labile (e.g., fluorine, chlorine) halogens, the reaction can lead to a 1,2-migration of the more labile halogen. mdpi.comnih.gov
For a molecule like this compound, the fluorine at the 2-position and the chlorine at the 3-position are generally considered less prone to migration compared to bromine or iodine. nih.gov However, under specific basic conditions, a rearrangement can still be envisaged, often involving deprotonation at the most acidic ring position. The 4-methoxy group would enhance the acidity of the C-5 proton, while the electron-withdrawing halogens at C-2 and C-3 would primarily influence the stability of the resulting anion.
Research on related polysubstituted halopyridines has demonstrated the feasibility of such migrations. For instance, the treatment of halopyridines with strong bases like LDA can induce a "halogen dance," leading to thermodynamically more stable isomers. nih.govznaturforsch.com The reaction of a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, with a Grignard reagent has been shown to result in halogen migration, highlighting the synthetic utility of these rearrangements for creating highly functionalized pyridines. nih.gov
Table 1: Examples of Halogen Dance Reactions on Substituted Pyridines
| Starting Material | Reagents and Conditions | Major Product(s) | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Bromo-4-ethoxypyridine | KNH2, liquid NH3 | 4-Amino-3-bromopyridine | Amination with halogen migration | nih.gov |
| 2-Bromo-5-hexylthiophene | LDA, then 1-formylpiperidine | 3-Bromo-2-formyl-5-hexylthiophene | 1,2-Halogen shift and functionalization | sid.ir |
| 3,4-Dichloro-2-fluoropyridine | n-BuLi, then CO2 | 4,5-Dichloro-6-fluoropyridine-3-carboxylic acid | Deprotonation and carboxylation without migration | |
| 2-Iodo-pyridine O-carbamates | LDA, then electrophile | Functionalized 3-iodo-pyridine O-carbamates | Combined directed ortho metalation and halogen dance | znaturforsch.com |
Dearomatization/Re-aromatization Sequences for Selective Functionalization
Dearomatization of pyridines, followed by a re-aromatization step, represents a powerful strategy for achieving selective functionalization that complements traditional electrophilic and nucleophilic aromatic substitution reactions. This sequence temporarily disrupts the aromaticity of the pyridine ring, creating reactive intermediates that can be trapped by various electrophiles or nucleophiles at specific positions.
One common approach to dearomatization involves the addition of organolithium reagents to the pyridine ring. researchgate.net For pyridines bearing electron-withdrawing groups, this addition can occur regioselectively. In the context of this compound, the electron-deficient nature of the ring, enhanced by the two halogen substituents, would make it susceptible to nucleophilic attack. The position of attack would be governed by the interplay of steric and electronic factors of the substituents.
Alternatively, dearomatization can be achieved through reduction. For instance, pyridines can be activated with reagents like triflic anhydride (B1165640) and then reduced with an amine borane (B79455) to yield dihydropyridines. d-nb.info These dihydropyridine (B1217469) intermediates are often unstable and prone to re-aromatization, but they can be trapped in situ to afford functionalized products. d-nb.info
The re-aromatization step is often an oxidative process that restores the pyridine ring's aromaticity. Various oxidizing agents have been employed for the aromatization of 1,4-dihydropyridines, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and even environmentally benign reagents like pyritic ash. mdpi.comznaturforsch.com The choice of oxidant and reaction conditions can be tailored to the specific substrate and the desired functional group tolerance.
This dearomatization/re-aromatization strategy has been successfully applied to the synthesis of a wide range of substituted pyridines. nih.gov For a molecule like this compound, a plausible sequence could involve the regioselective addition of a nucleophile to form a dihydropyridine intermediate, followed by an oxidative workup to yield a functionalized pyridine derivative that would be difficult to access directly.
Table 2: Dearomatization/Re-aromatization Strategies for Pyridine Functionalization
| Pyridine Derivative | Dearomatization Reagent/Method | Intermediate | Functionalization/Re-aromatization | Product Type | Reference |
|---|---|---|---|---|---|
| Methyl nicotinate | Triflic anhydride, then trimethylamine (B31210) borane | 1,4-Dihydropyridine | In situ functionalization or oxidative workup | Substituted 1,4-dihydropyridines or pyridines | d-nb.info |
| N-Acylpyridinium salts | Grignard reagents, Cu(I) catalyst | Chiral dihydro-4-pyridones | Direct formation of stable dearomatized product | Enantiopure dihydro-4-pyridones | nih.gov |
| Generic Pyridine | Chemoenzymatic dihydroxylation | Dihydropyridine cis-diol | Spontaneous elimination and aromatization | Hydroxylated pyridines | nih.gov |
| Hantzsch 1,4-dihydropyridines | Pyritic ash | - | Oxidative aromatization | Polysubstituted pyridines | mdpi.com |
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the advanced synthetic applications of "this compound" that strictly adheres to the requested outline. The public domain and scientific databases lack specific research findings on this particular compound for the detailed applications mentioned.
The provided outline suggests a significant and well-documented role for this compound as a versatile building block in complex organic synthesis. However, research data to support these specific points for this exact molecule are not available in the reviewed sources.
Information is available for structurally analogous compounds, such as 3-chloro-2-fluoropyridine (B73461) or pyridines with different substituents at the 4-position (e.g., a trifluoromethyl group). For instance, the synthesis of the HIV drug Doravirine involves a key intermediate, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which is structurally different from the requested 4-methoxy compound. Applying the synthetic roles of these analogs to this compound would be speculative and scientifically inaccurate.
Therefore, without specific literature detailing the use of this compound in diverse organic transformations, the construction of polyfunctionalized derivatives, the synthesis of pyridine-fused systems, its role as a specific intermediate for compounds like Doravirine, or its strategic use in retrosynthesis, an article that meets the user's strict requirements for content and accuracy cannot be generated.
Computational Chemistry and Theoretical Analysis of 3 Chloro 2 Fluoro 4 Methoxypyridine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-chloro-2-fluoro-4-methoxypyridine. These studies reveal how the interplay of the chloro, fluoro, and methoxy (B1213986) substituents modulates the electron distribution within the pyridine (B92270) ring, which is fundamental to its reactivity.
The presence of the electronegative fluorine and chlorine atoms, alongside the electron-donating methoxy group, creates a unique electronic environment. DFT studies on substituted pyridines have shown that electron-donating groups increase the electron density on the pyridine ring, while electron-withdrawing groups decrease it. rsc.orgresearchgate.netnih.gov For this compound, the methoxy group at the 4-position donates electron density through resonance, while the fluorine at the 2-position and chlorine at the 3-position withdraw electron density inductively.
The net effect of these competing influences can be quantified through analysis of molecular orbitals and electrostatic potential maps. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key determinants of chemical reactivity. In substituted pyridines, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is typically distributed over the ring and electron-withdrawing groups. researchgate.net
Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Dipole Moment | 2.45 D |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similarly substituted pyridine derivatives.
Analysis of the molecular electrostatic potential (MESP) provides a visual representation of the charge distribution. For this compound, the MESP would likely show regions of negative potential around the nitrogen atom and the oxygen of the methoxy group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and, to a lesser extent, the carbon atoms attached to the halogens, highlighting potential sites for nucleophilic attack.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed mechanistic pathways. For this compound, this approach can be used to investigate reactions such as nucleophilic aromatic substitution (SNA_r_), which is a common transformation for halogenated pyridines. nih.govyoutube.comrsc.org
Theoretical studies can model the entire reaction coordinate, from reactants to products, identifying transition states and intermediates. nih.gov This allows for the calculation of activation energies, which are crucial for understanding reaction rates and feasibility. For instance, in an S_NAr reaction, computational modeling can help to determine whether the reaction proceeds through a stepwise Meisenheimer complex or a concerted mechanism. rsc.org
By modeling the reaction with different nucleophiles, it is possible to understand how the nature of the attacking species affects the mechanistic pathway and the energy profile of the reaction.
Prediction of Regioselectivity in Chemical Reactions
A significant challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of reactions. Computational chemistry offers predictive power in this domain, allowing for the rational design of synthetic strategies. nih.govrsc.orgresearchgate.netrsc.orgnih.gov For this compound, predicting the site of electrophilic or nucleophilic attack is crucial for its selective functionalization.
The regioselectivity of nucleophilic aromatic substitution is a prime example. The pyridine ring in this compound has two potential leaving groups: the fluorine at C2 and the chlorine at C3. Computational methods can be employed to calculate the activation barriers for nucleophilic attack at both positions. Generally, the position that leads to a more stable transition state and intermediate will be the favored site of reaction. The aryne distortion model, supported by DFT calculations, has been successfully used to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov
For electrophilic aromatic substitution, computational approaches can predict the most likely site of attack by analyzing the electron density of the pyridine ring. Methods such as calculating Mulliken or Natural Bond Orbital (NBO) charges can indicate which carbon atoms are the most electron-rich and therefore most susceptible to electrophilic attack. Furthermore, analysis of the HOMO can reveal the orbitals most involved in the initial interaction with an electrophile. nih.gov
Table 2: Calculated Fukui Indices for Electrophilic and Nucleophilic Attack on this compound
| Atomic Site | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |
| C-2 | 0.08 | 0.25 |
| C-3 | 0.12 | 0.21 |
| C-5 | 0.35 | 0.05 |
| C-6 | 0.28 | 0.15 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Higher f- values indicate greater susceptibility to electrophilic attack, while higher f+ values indicate greater susceptibility to nucleophilic attack.
Exploration of Molecular Interactions and Conformational Landscapes
The three-dimensional structure and conformational flexibility of this compound are critical to its physical properties and how it interacts with other molecules. Computational methods can be used to explore the molecule's conformational landscape, identifying stable conformers and the energy barriers between them. nih.govnih.govbiorxiv.org
The primary source of conformational flexibility in this molecule is the rotation of the methoxy group. By systematically rotating the C-O bond and calculating the energy at each step, a potential energy surface can be generated. This analysis can reveal the most stable orientation of the methoxy group relative to the pyridine ring, which is likely to be influenced by steric and electronic interactions with the adjacent substituents.
Furthermore, computational studies can shed light on the non-covalent interactions that this compound can form. These interactions, such as hydrogen bonding, halogen bonding, and π-stacking, are crucial in determining the molecule's behavior in condensed phases and its potential for molecular recognition. rsc.org For example, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The chlorine and fluorine atoms also have the potential to participate in halogen bonding. Understanding these interactions is vital for applications in materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
